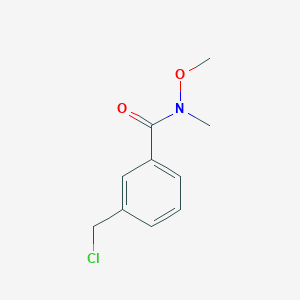

3-(chloromethyl)-N-methoxy-N-methylbenzamide

Description

Contextualization of 3-(Chloromethyl)-N-methoxy-N-methylbenzamide as a Strategic Synthetic Intermediate

This compound serves as a bifunctional linker, where both the chloromethyl group and the Weinreb amide can undergo a variety of chemical transformations. This dual reactivity allows for the stepwise introduction of different molecular fragments, making it a valuable precursor in the synthesis of diverse and complex target molecules. Its utility lies in the ability to perform selective reactions at one site while leaving the other intact for subsequent manipulation, a key principle in modern multi-step synthesis.

Significance of Multifunctionalized Aromatic Scaffolds in Advanced Organic Chemistry

Below are the key identifiers and predicted properties for this compound. uni.lu

| Property | Value |

| Molecular Formula | C10H12ClNO2 |

| SMILES | CN(C(=O)C1=CC=CC(=C1)CCl)OC |

| InChIKey | SIGRJCOXOPMMLD-UHFFFAOYSA-N |

| Monoisotopic Mass | 213.05565 Da |

| Predicted XlogP | 1.8 |

This data is based on computational predictions.

Overview of Key Functional Groups and Their Synthetic Relevance

The synthetic potential of this compound is rooted in the distinct and well-characterized reactivity of its two primary functional groups: the chloromethyl moiety and the N-methoxy-N-methylbenzamide (Weinreb amide) unit.

The chloromethyl group (-CH2Cl) attached to the aromatic ring is a potent electrophile. It is a benzylic halide, which makes it highly susceptible to nucleophilic substitution reactions (SN2 type). This reactivity allows for the introduction of a wide array of functional groups, including but not limited to:

Ethers: by reaction with alkoxides or phenoxides.

Esters: by reaction with carboxylates.

Amines: by reaction with primary or secondary amines.

Nitriles: by reaction with cyanide salts, providing a route to extend the carbon chain.

Thioethers: by reaction with thiolates.

This versatility makes the chloromethyl group a valuable handle for attaching side chains or linking the aromatic scaffold to other parts of a larger molecule.

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, is a special type of amide that exhibits controlled reactivity towards strong nucleophiles like organolithium and Grignard reagents. researchgate.net Unlike esters or acid chlorides, which typically undergo a second addition of the organometallic reagent to form a tertiary alcohol, the Weinreb amide reaction stops cleanly at the ketone stage.

This remarkable selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate. The methoxy (B1213986) group's oxygen atom coordinates to the metal ion of the organometallic reagent, preventing the collapse of the intermediate and subsequent over-addition until an acidic workup is performed. This allows for the high-yield synthesis of ketones. Furthermore, Weinreb amides can be reduced by hydride reagents, such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H), to afford aldehydes.

The controlled and predictable reactivity of the Weinreb amide makes it a superior acylating agent for the synthesis of ketones and aldehydes, which are themselves pivotal functional groups in organic synthesis.

The following table summarizes the key reactions of the functional groups in this compound.

| Functional Group | Reagent Type | Product |

| Chloromethyl | Nucleophiles (e.g., R-O⁻, R-NH2, CN⁻) | Substituted methyl products (e.g., ethers, amines, nitriles) |

| Weinreb Amide | Organometallic Reagents (e.g., R-MgBr, R-Li) | Ketones |

| Weinreb Amide | Hydride Reducing Agents (e.g., LiAlH4, DIBAL-H) | Aldehydes |

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-12(14-2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGRJCOXOPMMLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC(=C1)CCl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881210-56-6 | |

| Record name | 3-(chloromethyl)-N-methoxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 3 Chloromethyl N Methoxy N Methylbenzamide

Retrosynthetic Analysis of 3-(Chloromethyl)-N-methoxy-N-methylbenzamide

A retrosynthetic analysis of the target molecule reveals two primary disconnections that guide the synthetic strategy. The most logical initial disconnection is at the amide bond (C-N bond), as the formation of Weinreb amides is a well-established and reliable transformation. This leads to two key synthons: an activated form of 3-(chloromethyl)benzoic acid and N,O-dimethylhydroxylamine.

The 3-(chloromethyl)benzoic acid intermediate can be further disconnected. The chloromethyl group can be retrosynthetically derived from a hydroxymethyl group, or more directly, it can be installed via an electrophilic aromatic substitution reaction. A practical approach involves the chloromethylation of a benzoic acid derivative. A common industrial synthesis involves the reaction between benzoyl chloride and a formaldehyde (B43269) source, which directly installs the chloromethyl group and preserves the acyl chloride functionality needed for the subsequent amidation step. This leads back to simple, commercially available starting materials: benzoyl chloride and formaldehyde.

Classical and Modern Approaches to Benzoic Acid Derivatives

The synthesis of the core intermediate, 3-(chloromethyl)benzoic acid, is a critical step. This meta-substituted benzoic acid derivative serves as the backbone upon which the Weinreb amide functionality is built. chemicalbook.com

The functionalization of aromatic rings is a cornerstone of organic synthesis. For the preparation of 3-(chloromethyl)benzoic acid, the key transformation is the introduction of a chloromethyl group onto the benzene (B151609) ring of a benzoic acid precursor. The directing effects of the substituents on the aromatic ring are of paramount importance. The carboxyl group (or its acyl chloride equivalent) is a meta-directing deactivator for electrophilic aromatic substitution. This inherent electronic property directs incoming electrophiles to the meta-position, making the synthesis of the 3-substituted isomer highly regioselective. The reaction typically employed is a variation of the Friedel-Crafts reaction, specifically chloromethylation.

A direct and efficient method for synthesizing 3-(chloromethyl)benzoic acid involves the reaction of benzoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst. google.comgoogle.com This one-step process combines the chloromethylation and the formation of the benzoic acid moiety (upon workup). Various Lewis acids can catalyze this reaction, including ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and stannic chloride (SnCl₄). google.com The reaction is typically carried out in an inert solvent, such as chloroform (B151607) or dichloromethane (B109758), under pressure and at controlled temperatures. chemicalbook.comgoogle.com The reaction mixture, upon completion, is quenched with ice water, and the product is isolated from the organic layer. chemicalbook.com High-performance liquid chromatography (HPLC) analysis of the crude product often shows high purity, with the desired 3-(chloromethyl)benzoic acid being the major component. chemicalbook.comgoogle.com

| Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 3-(Chloromethyl)benzoic Acid (%) |

|---|---|---|---|---|

| FeCl₃ | Chloroform | 20-25 | 10 | 90.2 |

| SnCl₄ | Methylene (B1212753) Dichloride / Chloroform | 45-55 | 16 | 92.3 |

| SnCl₂ | Chloroform | 30-40 | 13 | 86.3 |

| MnCl₂ | Chloroform / Carbon Tetrachloride | 40-50 | 12 | 95.6 |

Synthesis of the N-Methoxy-N-methylbenzamide Moiety

The final step in the synthesis is the formation of the Weinreb amide. N-methoxy-N-methylamides are valuable intermediates in organic chemistry because they react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols. wikipedia.orgacs.org This stability is attributed to the formation of a stable tetrahedral intermediate that is chelated by the methoxy (B1213986) group. wikipedia.orgmychemblog.com

The synthesis of Weinreb amides can be achieved from various carboxylic acid derivatives, including acyl chlorides, esters, and the carboxylic acids themselves. orientjchem.org The direct conversion from carboxylic acids requires the use of coupling reagents to activate the carboxyl group. acs.org Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), or reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.orgchemspider.com These methods are particularly useful when the corresponding acyl chloride is unstable or difficult to prepare. chemspider.com

The most direct route to this compound starts from either 3-(chloromethyl)benzoic acid or its more reactive acyl chloride derivative, 3-(chloromethyl)benzoyl chloride. nih.gov

From Acyl Chlorides: The reaction of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride is a common and efficient method for preparing Weinreb amides. acs.orgmychemblog.com The reaction is typically carried out in an inert solvent like chloroform or dichloromethane in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated during the reaction. acs.orgprepchem.com The reaction proceeds smoothly, often at low temperatures (e.g., 0 °C) to ambient temperature, to give the desired Weinreb amide in high yield. acs.orgprepchem.com

From Carboxylic Acids: When starting from 3-(chloromethyl)benzoic acid, a coupling agent is required. One approach is to first convert the carboxylic acid to the acyl chloride in situ using reagents like oxalyl chloride or thionyl chloride, followed by the addition of N,O-dimethylhydroxylamine. mychemblog.com Alternatively, peptide coupling reagents can be used to facilitate the direct amidation. wikipedia.org For example, 1,1'-carbonyldiimidazole (CDI) can be used to activate the carboxylic acid, which then reacts with N,O-dimethylhydroxylamine hydrochloride to form the amide. chemspider.com Another effective method involves using 2-chloro-1-methylpyridinium (B1202621) iodide as the coupling agent, which allows the reaction to proceed without racemization if chiral centers are present. researchgate.net

| Starting Material | Reagent(s) | Base | Typical Solvent | Reference |

|---|---|---|---|---|

| Acyl Chloride | N,O-Dimethylhydroxylamine HCl | Pyridine | Chloroform | acs.orgprepchem.com |

| Carboxylic Acid | Oxalyl Chloride, then N,O-Dimethylhydroxylamine HCl | - | CH₂Cl₂ | mychemblog.com |

| Carboxylic Acid | 1,1'-Carbonyldiimidazole (CDI), then N,O-Dimethylhydroxylamine HCl | - | CH₂Cl₂ | chemspider.com |

| Carboxylic Acid | Methanesulfonyl Chloride, N,O-Dimethylhydroxylamine | Triethylamine | THF | organic-chemistry.org |

| Carboxylic Acid | Trichloroacetonitrile (TCA), Triphenylphosphine (TPP), then N,O-Dimethylhydroxylamine | Triethylamine | - | researchgate.net |

Introduction of the Chloromethyl Group on the Aromatic Ring

The key functionalization step in the synthesis of this compound is the introduction of the chloromethyl group onto the benzene ring. This can be achieved through two primary approaches: direct chloromethylation of the aromatic ring or the halogenation of a pre-existing methyl group.

Direct chloromethylation of an aromatic ring, such as in N-methoxy-N-methylbenzamide, can be accomplished using various methods, most notably the Blanc-Quelet reaction or similar electrophilic aromatic substitution reactions. The N-methoxy-N-methylamide group is a meta-directing deactivator. This directing effect is crucial for achieving the desired 3-substituted product.

A plausible synthetic route would involve the treatment of N-methoxy-N-methylbenzamide with a source of formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).

Reaction Scheme:

The conditions for such a reaction would need to be carefully controlled to prevent side reactions, such as the formation of diarylmethane byproducts.

Hypothetical Reaction Parameters for Directed Chloromethylation:

| Parameter | Value/Condition | Purpose |

| Substrate | N-methoxy-N-methylbenzamide | Starting material |

| Reagents | Paraformaldehyde, Hydrogen Chloride (gas) | Sources of the chloromethyl electrophile |

| Catalyst | Zinc Chloride (ZnCl₂) | Lewis acid to promote the reaction |

| Solvent | Dichloromethane or 1,2-Dichloroethane | Inert solvent |

| Temperature | 0 - 25 °C | To control the reaction rate and minimize side products |

| Reaction Time | 4 - 12 hours | To ensure complete conversion |

It is important to note that due to the deactivating nature of the amide group, forcing conditions might be necessary, which could also lead to a decrease in selectivity and yield.

An alternative and often more selective approach involves the halogenation of a methyl group already present at the desired position on the aromatic ring. This would require the synthesis of the precursor, 3-methyl-N-methoxy-N-methylbenzamide. This precursor can be synthesized from 3-methylbenzoic acid and N,O-dimethylhydroxylamine.

Once 3-methyl-N-methoxy-N-methylbenzamide is obtained, the methyl group can be halogenated using a free-radical halogenation method. N-Chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) is a common and effective method for benzylic chlorination.

Reaction Scheme:

3-methylbenzoyl chloride + HN(OCH₃)CH₃·HCl --(Base)--> 3-methyl-N-methoxy-N-methylbenzamide

3-methyl-N-methoxy-N-methylbenzamide + NCS --(Initiator, Light/Heat)--> this compound

This two-step approach often provides better regioselectivity compared to direct chloromethylation.

Representative Conditions for Benzylic Chlorination:

| Reagent/Condition | Role | Typical Value/Concentration |

| N-Chlorosuccinimide (NCS) | Chlorinating agent | 1.0 - 1.2 equivalents |

| Benzoyl Peroxide (BPO) | Radical initiator | 0.01 - 0.1 equivalents |

| Solvent | Carbon tetrachloride or Benzene | Inert solvent |

| Temperature | 70 - 90 °C | To initiate radical formation |

| Light Source | UV lamp | Can be used to promote initiation |

Chemo- and Regioselective Synthesis of this compound

Achieving high chemo- and regioselectivity is paramount in the synthesis of this compound to ensure a high yield of the desired product and to simplify purification.

In the case of directed chloromethylation , the primary challenge is to control the position of the incoming chloromethyl group. The N-methoxy-N-methylamide group is a deactivating, meta-directing group. This inherent electronic property of the substrate favors the formation of the 3-substituted isomer. However, under harsh reaction conditions, small amounts of the ortho isomer might be formed. Over-alkylation, leading to the formation of bis-chloromethylated products, is also a potential side reaction that needs to be controlled by using a stoichiometric amount of the chloromethylating agent.

For the halogenation of the methyl group , the regioselectivity is generally high for the benzylic position due to the stability of the resulting benzylic radical. The main chemoselectivity challenge in this route is to prevent over-halogenation, which would lead to the formation of 3-(dichloromethyl)- and 3-(trichloromethyl)-N-methoxy-N-methylbenzamide. This can typically be controlled by careful stoichiometry of the halogenating agent and by monitoring the reaction progress.

Comparison of Selectivity in Synthetic Routes:

| Synthetic Route | Regioselectivity | Chemoselectivity Challenges |

| Directed Chloromethylation | Good (meta-directing group) | Potential for ortho-isomer formation, diarylmethane byproducts, and over-alkylation. |

| Halogenation of Methyl Group | Excellent (benzylic position) | Potential for over-halogenation to di- and trichlorinated products. |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step to maximize the yield and purity of this compound. This involves a systematic study of various reaction parameters.

For the directed chloromethylation route , key parameters to optimize include:

Catalyst Loading: The amount of Lewis acid catalyst (e.g., ZnCl₂) can significantly influence the reaction rate and the formation of byproducts. A screening of different catalysts and their concentrations is advisable.

Temperature: Lower temperatures generally favor higher selectivity but may require longer reaction times. An optimal temperature profile needs to be determined.

Stoichiometry: The molar ratio of the reactants (N-methoxy-N-methylbenzamide, formaldehyde source, and HCl) should be carefully controlled to minimize side reactions.

In the halogenation of the 3-methyl precursor route , optimization would focus on:

Initiator Concentration: The amount of radical initiator affects the rate of the reaction. Too little may lead to a sluggish reaction, while too much can increase the rate of side reactions.

Solvent Choice: The choice of a non-polar, inert solvent is crucial to prevent side reactions with the solvent.

Reaction Time: Monitoring the reaction by techniques such as TLC or GC-MS is essential to stop the reaction once the starting material is consumed to prevent over-halogenation.

Hypothetical Yield Optimization Data for Halogenation Route:

| Entry | NCS (equiv.) | Initiator (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.0 | 2 | 70 | 8 | 65 |

| 2 | 1.1 | 2 | 70 | 6 | 78 |

| 3 | 1.2 | 2 | 70 | 6 | 75 (with 5% dichlorinated product) |

| 4 | 1.1 | 5 | 80 | 4 | 82 |

| 5 | 1.1 | 5 | 90 | 3 | 80 (with increased byproducts) |

Based on this hypothetical data, the optimal conditions would likely be around 1.1 equivalents of NCS with 5 mol% of initiator at 80°C for 4 hours, balancing yield and purity.

Reactivity and Transformations of the Chloromethyl Group in 3 Chloromethyl N Methoxy N Methylbenzamide

Nucleophilic Substitution Reactions (SN1 and SN2)

The chloromethyl group readily undergoes nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nucleophiles. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The benzylic position can stabilize a positive charge, making an SN1 pathway possible, while the primary nature of the carbon favors the SN2 pathway. libretexts.org

Reactions with oxygen-containing nucleophiles, such as alcohols and phenols, lead to the formation of ethers. In the presence of a base, which deprotonates the alcohol to form a more potent alkoxide nucleophile, the reaction proceeds efficiently.

For instance, the reaction with a generic alcohol (R-OH) in the presence of a base like sodium hydride (NaH) would yield the corresponding ether.

Table 1: Examples of Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Methanol (CH₃OH) | NaH, THF | 3-(methoxymethyl)-N-methoxy-N-methylbenzamide |

| Phenol (C₆H₅OH) | K₂CO₃, Acetone | N-methoxy-N-methyl-3-(phenoxymethyl)benzamide |

| Acetic Acid (CH₃COOH) | Et₃N | (3-(N-methoxy-N-methylcarbamoyl)phenyl)methyl acetate |

Nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, react with 3-(chloromethyl)-N-methoxy-N-methylbenzamide to form the corresponding substituted amines. These reactions are fundamental for introducing nitrogen-containing functional groups. The reaction of primary amines can potentially lead to secondary and tertiary amines through subsequent alkylations. nih.govmdpi.comchemicalbook.com

Table 2: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Ammonia (NH₃) | Excess NH₃ | 3-(aminomethyl)-N-methoxy-N-methylbenzamide |

| Aniline (C₆H₅NH₂) | K₂CO₃, DMF | N-methoxy-N-methyl-3-((phenylamino)methyl)benzamide |

| Diethylamine ((C₂H₅)₂NH) | Et₃N, CH₂Cl₂ | 3-((diethylamino)methyl)-N-methoxy-N-methylbenzamide |

A variety of carbon-based nucleophiles can be used to form new carbon-carbon bonds, a cornerstone of organic synthesis. Cyanide ions, for example, provide a route to nitriles, which are versatile intermediates themselves. Enolates derived from active methylene (B1212753) compounds, such as diethyl malonate, can also be alkylated. acs.orgresearchgate.netgoogle.com

Table 3: Examples of Reactions with Carbon Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Sodium Cyanide (NaCN) | DMSO | 3-(cyanomethyl)-N-methoxy-N-methylbenzamide |

| Diethyl malonate | NaOEt, EtOH | Diethyl 2-((3-(N-methoxy-N-methylcarbamoyl)phenyl)methyl)malonate |

| Phenylmagnesium bromide (C₆H₅MgBr) | THF | N-methoxy-N-methyl-3-(phenylethyl)benzamide |

Sulfur nucleophiles, such as thiols, react in the presence of a base to form thioethers. In the realm of phosphorus nucleophiles, the Arbuzov reaction is a notable transformation. wikipedia.org The reaction with a trialkyl phosphite (B83602), such as triethyl phosphite, yields a phosphonate (B1237965) ester. This reaction typically proceeds via an SN2 attack of the phosphorus on the benzylic carbon, followed by dealkylation of the resulting phosphonium (B103445) salt by the displaced chloride ion. wikipedia.orgresearchgate.netorganic-chemistry.orgyoutube.com

Table 4: Examples of Reactions with Sulfur and Phosphorus Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Thiophenol (C₆H₅SH) | NaH, THF | N-methoxy-N-methyl-3-((phenylthio)methyl)benzamide |

| Triethyl phosphite (P(OEt)₃) | Heat | Diethyl ((3-(N-methoxy-N-methylcarbamoyl)phenyl)methyl)phosphonate |

Formation of Organometallic Reagents via Metal-Halogen Exchange

While less common for benzylic chlorides compared to aryl halides, it is conceptually possible to form organometallic reagents. However, direct insertion of magnesium is often challenging with benzylic chlorides due to competing Wurtz coupling reactions.

The formation of a Grignard reagent from this compound would result in a highly reactive species, (3-(N-methoxy-N-methylcarbamoyl)phenyl)methylmagnesium chloride. The preparation of such reagents often requires activated magnesium and carefully controlled conditions to minimize side reactions. google.comgoogle.comrsc.org

Once formed, this Grignard reagent could participate in a wide array of reactions typical for such organometallics. For example, it could react with carbonyl compounds like aldehydes and ketones to form secondary and tertiary alcohols, respectively. It could also be used in cross-coupling reactions. The presence of the Weinreb amide in the same molecule introduces the possibility of intramolecular reactions, although intermolecular reactions would likely dominate under standard conditions.

Table 5: Hypothetical Reactions of the Corresponding Grignard Reagent

| Electrophile | Product (after workup) |

| Benzaldehyde (C₆H₅CHO) | 1-phenyl-2-(3-(N-methoxy-N-methylcarbamoyl)phenyl)ethanol |

| Acetone ((CH₃)₂CO) | 2-(3-(N-methoxy-N-methylcarbamoyl)phenyl)-1-propan-2-ol |

| Carbon Dioxide (CO₂) | 2-(3-(N-methoxy-N-methylcarbamoyl)phenyl)acetic acid |

Organolithium Reagent Formation

The conversion of the chloromethyl group to an organolithium reagent transforms the electrophilic benzylic carbon into a potent nucleophile. This is typically achieved through reaction with lithium metal or via lithium-halogen exchange. The direct reaction of a benzyl (B1604629) chloride with lithium metal can be challenging, often leading to significant amounts of Wurtz coupling byproducts (e.g., bibenzyl derivatives). rsc.org A more effective approach involves the use of lithium aromatic radical anions, such as lithium naphthalenide, at low temperatures to facilitate the lithium-halogen exchange. rsc.org

For this compound, this transformation would yield 3-(lithiomethyl)-N-methoxy-N-methylbenzamide. The resulting benzyllithium (B8763671) species is a powerful base and nucleophile. However, its high reactivity presents challenges, including potential intramolecular reaction with the Weinreb amide. The use of flash chemistry techniques with microflow reactors has been shown to enable the generation of functionalized benzyllithiums, even in the presence of reactive groups like aldehydes, by minimizing reaction times and controlling temperatures precisely. rsc.org

Table 1: Factors Influencing Benzyllithium Formation from Benzyl Chloride

| Parameter | Condition | Effect on Yield of Benzyllithium | Primary Side Reaction |

|---|---|---|---|

| Temperature | Low (-78 to -95 °C) | Higher Yield | Reduced Wurtz Coupling |

| Temperature | Higher (>-78 °C) | Lower Yield | Increased Wurtz Coupling |

| Addition Rate of Benzyl Chloride | Slow | Higher Yield | Minimizes buildup of benzyl chloride concentration |

| Addition Rate of Benzyl Chloride | Fast | Lower Yield | Increased Wurtz Coupling |

| Reagent | Lithium Naphthalenide | Effective | Facilitates lithium-halogen exchange |

Radical Reactions Involving the Chloromethyl Group

The benzylic C-Cl bond in this compound can undergo homolytic cleavage to form a stabilized benzyl radical. This process can be initiated by heat, UV light, or a radical initiator. youtube.comthieme-connect.de The stability of the resulting 3-(N-methoxy-N-methylcarbamoyl)benzyl radical is enhanced by resonance delocalization of the unpaired electron across the benzene (B151609) ring. masterorganicchemistry.com

Once formed, this radical can participate in a variety of reactions. A common transformation is free-radical halogenation, where reaction with a halogen source like N-bromosuccinimide (NBS) or Cl₂ under radical conditions would lead to further halogenation at the benzylic position if other benzylic protons were available, or participate in other radical processes. masterorganicchemistry.com Electron spin resonance (ESR) studies on the radical cations of benzyl chlorides, formed by radiolysis at low temperatures, confirm that the unpaired electron spin density is primarily located on the benzene ring and the methylene protons. rsc.org

Electrophilic Aromatic Substitution via the Chloromethyl Moiety (e.g., intramolecular cyclization)

The chloromethyl group, particularly in the presence of a Lewis acid catalyst such as AlCl₃ or SnCl₄, can serve as an electrophile in Friedel-Crafts alkylation reactions. libretexts.orgwikipedia.org The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and generating a benzyl carbocation or a carbocation-like complex, which then attacks an aromatic ring.

In the case of this compound, if another aromatic moiety were present in the molecule at a suitable position, an intramolecular Friedel-Crafts reaction could occur. This is a powerful method for constructing polycyclic ring systems. masterorganicchemistry.com The success of such cyclizations is highly dependent on the length and conformation of the chain linking the two aromatic components, with the formation of five- and six-membered rings being the most common and generally favored outcomes. masterorganicchemistry.comnih.gov For example, a substrate possessing a phenyl group tethered to the amide nitrogen could potentially undergo cyclization to form a dihydrophenanthridinone derivative.

Transition-Metal-Catalyzed Coupling Reactions

The benzylic chloride functional group is a competent electrophile for a range of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the benzylic position.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. Benzyl chlorides can be coupled with arylboronic acids or their derivatives to form diarylmethanes. rsc.orgacs.org While benzyl bromides are generally more reactive, successful couplings of benzyl chlorides have been reported, often requiring specific ligands or catalyst systems to achieve good yields. nih.govresearchgate.net The reaction of this compound with various arylboronic acids would provide access to a diverse range of substituted diarylmethane structures containing a Weinreb amide.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While less common than with aryl halides, the coupling of benzyl halides has been demonstrated. This would involve the reaction of this compound with a terminal alkyne to produce a substituted aryl allene (B1206475) or, under specific carbonylative conditions, an alkynone. rsc.org

Heck Reaction: The Heck reaction typically couples aryl or vinyl halides with alkenes. The use of benzyl chlorides in Heck-type reactions is less common and can present challenges. However, nickel-catalyzed variants have been developed that effectively couple benzyl chlorides with unactivated olefins at room temperature, showing a high selectivity for the formation of 1,1-disubstituted olefins. organic-chemistry.orgmit.edunih.gov This methodology could be applied to this compound to synthesize various allylbenzene (B44316) derivatives.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Typical Catalyst System | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) catalyst (e.g., PdCl₂(dppf)), Base (e.g., Cs₂CO₃) | 3-(Arylmethyl)-N-methoxy-N-methylbenzamide |

| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | 3-(Prop-2-yn-1-yl)-N-methoxy-N-methylbenzamide derivative |

| Heck (Ni-catalyzed) | CH₂=CHR | Ni(0) catalyst (e.g., Ni(cod)₂), Ligand (e.g., PCy₂Ph) | 3-(2-Alkylallyl)-N-methoxy-N-methylbenzamide |

Palladium-catalyzed carbonylation reactions allow for the direct incorporation of carbon monoxide (CO) into organic molecules. utwente.nl In the context of this compound, the insertion of CO into the benzylic carbon-chlorine bond would form a reactive acyl-palladium intermediate. This intermediate can then be trapped by various nucleophiles to yield a range of carboxylic acid derivatives. For example, a carbonylative Sonogashira coupling with a terminal alkyne can yield 1,4-diaryl-3-butyn-2-ones. rsc.org Similarly, reaction with alcohols would produce esters, and reaction with amines would yield amides, effectively elongating the carbon chain by one carbonyl unit.

Table 3: Potential Products from Carbonylative Coupling of this compound

| Nucleophile | General Formula | Product Functional Group | Potential Product Name |

|---|---|---|---|

| Alcohol | R-OH | Ester | Methyl 2-(3-(N-methoxy-N-methylcarbamoyl)phenyl)acetate |

| Amine | R₂NH | Amide | 2-(3-(N-methoxy-N-methylcarbamoyl)phenyl)-N,N-diethylacetamide |

| Terminal Alkyne | R-C≡CH | Alkynone | 1-(3-(N-methoxy-N-methylcarbamoyl)phenyl)-4-phenylbut-3-yn-2-one |

| Organoboron Reagent | Ar-B(OH)₂ | Ketone | 1-(3-(N-methoxy-N-methylcarbamoyl)phenyl)-2-phenylethan-1-one |

Reactivity and Transformations of the N Methoxy N Methylbenzamide Weinreb Amide Group in 3 Chloromethyl N Methoxy N Methylbenzamide

Controlled Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the cornerstone of Weinreb amide chemistry. The presence of the N-methoxy group is crucial, as it forms a stable, five-membered chelated tetrahedral intermediate upon addition of a nucleophile to the carbonyl carbon. wikipedia.orgorganic-chemistry.org This intermediate is stable at low temperatures and does not collapse to regenerate a reactive carbonyl species until acidic workup. This chelation prevents the second addition of a nucleophile, a common issue with more reactive acylating agents like acid chlorides or esters, which often leads to the formation of tertiary alcohols instead of the desired ketones. organic-chemistry.orgwisc.edu

The most prominent application of the Weinreb amide is in the synthesis of ketones via reaction with organometallic reagents, a process known as the Weinreb-Nahm ketone synthesis. wikipedia.org 3-(Chloromethyl)-N-methoxy-N-methylbenzamide is expected to react cleanly with a broad range of Grignard reagents (R-MgX) and organolithium reagents (R-Li) to afford the corresponding 3-(chloromethyl)phenyl ketones in high yields. wisc.eduorientjchem.orgpsu.edu The reaction is highly general and tolerates a wide variety of functional groups on both the Weinreb amide and the incoming nucleophile. wikipedia.org

The general mechanism involves the nucleophilic attack of the organometallic reagent on the amide carbonyl, forming the key stabilized tetrahedral intermediate. Subsequent aqueous workup breaks down this chelate to yield the final ketone product and N,O-dimethylhydroxylamine. organic-chemistry.org

While highly efficient, a potential side reaction can occur with sterically hindered or strongly basic reagents. This involves the deprotonation of the N-methoxy group, which can lead to an E2 elimination, yielding formaldehyde (B43269) and the corresponding N-methylamide as a byproduct. wikipedia.orgresearchgate.net

Table 1: Representative Ketone Synthesis from Aromatic Weinreb Amides This table illustrates the general reactivity of aromatic Weinreb amides with various organometallic reagents. Similar outcomes are expected for this compound.

| Weinreb Amide Substrate | Organometallic Reagent | Product | Yield (%) |

| N-Methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 95% |

| N-Methoxy-N-methylbenzamide | Ethylmagnesium bromide | Propiophenone | 92% |

| N-Methoxy-N-methyl-4-chlorobenzamide | n-Butyllithium | 1-(4-Chlorophenyl)pentan-1-one | 88% |

| N-Methoxy-N-methyl-2-naphthamide | Vinyllithium | 1-(Naphthalen-2-yl)prop-2-en-1-one | 85% |

The Weinreb amide functionality provides a reliable and high-yielding route to aldehydes through controlled reduction. Treatment of this compound with common metal hydride reagents, such as Lithium Aluminium Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H) at low temperatures, results in the formation of 3-(chloromethyl)benzaldehyde. psu.edutcichemicals.com

Similar to the mechanism of ketone synthesis, the reduction proceeds through a stable chelated intermediate formed by the addition of a hydride ion to the carbonyl. This intermediate prevents over-reduction to the corresponding alcohol. utsouthwestern.edu Hydrolytic workup is then required to liberate the aldehyde. utsouthwestern.edu This method is a significant improvement over the reduction of esters or acid chlorides, which often yield alcohols even with careful control of stoichiometry. It is important to note that altering the reduction conditions, for instance by using a combination of LiAlH₄ and Aluminium chloride (AlCl₃), can lead to the complete reduction of the amide to the corresponding N-methoxy-N-methylamine. eurekaselect.comresearchgate.net

Table 2: Representative Aldehyde Synthesis from Aromatic Weinreb Amides This table demonstrates the high efficiency of reducing aromatic Weinreb amides to their corresponding aldehydes. This transformation is expected to proceed similarly for this compound.

| Weinreb Amide Substrate | Reducing Agent | Temperature (°C) | Product | Yield (%) |

| N-Methoxy-N-methylbenzamide | LiAlH₄ | 0 | Benzaldehyde | 85% |

| N-Methoxy-N-methyl-4-methoxybenzamide | LiAlH₄ | 0 | 4-Methoxybenzaldehyde | 90% |

| N-Methoxy-N-methyl-3-bromobenzamide | DIBAL-H | -78 | 3-Bromobenzaldehyde | 88% |

| N-Methoxy-N-methylfuran-2-carboxamide | DIBAL-H | -78 | Furan-2-carbaldehyde | 82% |

Hydrolysis and Transamidation Reactions

The Weinreb amide is a type of tertiary amide and, as such, exhibits considerable stability. wisc.edu Hydrolysis of the amide bond to the corresponding carboxylic acid, 3-(chloromethyl)benzoic acid, is possible but generally requires more vigorous conditions than for esters, such as heating with strong aqueous acid or base. arkat-usa.org The mechanism of alkaline hydrolysis proceeds via nucleophilic addition of a hydroxide (B78521) ion to form a tetrahedral intermediate, which then expels the N,O-dimethylhydroxylamide anion. researchgate.net

Transamidation, the reaction of an amide with an amine to exchange the nitrogen substituent, is a feasible but less common transformation for Weinreb amides. Due to the stability of the amide bond, this reaction often requires activation or catalysis. For instance, CO₂ has been shown to be a traceless catalyst that promotes transamidation reactions, where Weinreb amides exhibit a distinct reactivity profile. organic-chemistry.org

Rearrangement Reactions Involving the Weinreb Amide Functionality

Classical amide rearrangement reactions such as the Hofmann, Curtius, or Lossen rearrangements are not characteristic of the Weinreb amide functionality. These reactions typically require a primary or secondary amide with a proton on the nitrogen atom to proceed, a feature that the tertiary N-methoxy-N-methylamide lacks.

However, a specific base-mediated homologative rearrangement has been documented for N-methyl-N-oxyamides. unito.itnih.gov Under specific, strongly basic and non-nucleophilic conditions (e.g., s-Butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine), the N-methyl group can be selectively deprotonated. This initiates a rearrangement cascade that results in the formal insertion of a methylene (B1212753) unit (derived from the N-methyl group itself) into the N-O bond, yielding an N-acyl-N,O-acetal. unito.itnih.gov This transformation represents a unique and non-classical reactivity pathway for the Weinreb amide structure.

Decarbonylation Processes

Decarbonylation, the elimination of the carbonyl group (C=O), is not a known or feasible reaction for this compound under standard organic synthesis conditions. The amide bond is exceptionally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group. This delocalization imparts a significant double-bond character to the C-N bond, making its cleavage, which would be required for decarbonylation, thermodynamically and kinetically unfavorable. Such transformations are extremely rare for amides in general and typically require harsh pyrolytic conditions or specialized transition-metal catalysts capable of oxidative insertion into the highly stable amide bonds.

Chemo and Regioselectivity in Reactions of 3 Chloromethyl N Methoxy N Methylbenzamide

Selective Reactivity of the Chloromethyl Group in the Presence of the Weinreb Amide

The benzylic chloride moiety is susceptible to attack by a wide range of nucleophiles via SN2 or SN1-type mechanisms. To achieve selectivity, the chosen nucleophile should react preferentially with the chloromethyl group over the Weinreb amide. Weinreb amides are relatively stable and less electrophilic than other carboxylic acid derivatives like acid chlorides. libretexts.org They typically require strong, hard nucleophiles like organolithium or Grignard reagents for reaction. orientjchem.org Therefore, using softer or less reactive nucleophiles allows for selective substitution at the benzylic position while leaving the Weinreb amide intact.

Common nucleophiles that can be employed for this selective transformation include:

Cyanide ions (e.g., from NaCN or KCN) to form nitriles.

Azide (B81097) ions (e.g., from NaN3) to introduce an azido (B1232118) group.

Thiolates (e.g., from sodium thiophenoxide) to form thioethers.

Carboxylates (e.g., sodium acetate) to form esters.

Amines, which can displace the chloride to form substituted benzylamines.

Organocuprates (Gilman reagents) are generally considered soft nucleophiles and are less reactive than their Grignard or organolithium counterparts. chemistrysteps.com While they can react with highly reactive acyl chlorides, they are typically unreactive towards amides. chemistrysteps.com This makes them potential candidates for selective reaction at the benzylic chloride, although competitive reactions may still occur depending on the specific conditions.

Table 1: Representative Selective Reactions at the Chloromethyl Group

| Reactant | Reagent(s) | Conditions | Product | Predominant Reaction Type |

|---|---|---|---|---|

| 3-(Chloromethyl)-N-methoxy-N-methylbenzamide | Sodium Cyanide (NaCN) | DMF, 50 °C | 3-(Cyanomethyl)-N-methoxy-N-methylbenzamide | SN2 |

| This compound | Sodium Azide (NaN3) | Acetone/H₂O, Reflux | 3-(Azidomethyl)-N-methoxy-N-methylbenzamide | SN2 |

| This compound | Sodium Thiophenoxide (PhSNa) | THF, rt | N-Methoxy-N-methyl-3-((phenylthio)methyl)benzamide | SN2 |

Note: The reactions and conditions in this table are illustrative examples based on established principles of chemical reactivity for the functional groups involved.

Selective Reactivity of the Weinreb Amide in the Presence of the Chloromethyl Group

The Weinreb amide functional group is prized for its ability to react with one equivalent of a strong organometallic reagent to produce a ketone after workup, thereby avoiding the over-addition that often yields tertiary alcohols with other acylating agents like esters or acid chlorides. wikipedia.orgorientjchem.org This unique reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate. wikipedia.org

To selectively target the Weinreb amide, highly reactive, hard nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi) are typically used. orientjchem.org While these reagents are also capable of reacting with alkyl halides, the reaction with the Weinreb amide is often faster and more favorable, especially at low temperatures. Studies on substrates containing both a Weinreb amide and another functional group, such as a nitrile, have demonstrated the high chemoselectivity of Grignard reagents for the amide. researchgate.net This preference can be exploited to synthesize various ketones from this compound, leaving the chloromethyl group available for subsequent transformations.

Table 2: Representative Selective Reactions at the Weinreb Amide Group

| Reactant | Reagent(s) | Conditions | Product (after aqueous workup) | Reference Principle |

|---|---|---|---|---|

| This compound | Phenylmagnesium Bromide (PhMgBr) | THF, 0 °C to rt | (3-(Chloromethyl)phenyl)(phenyl)methanone | Weinreb Ketone Synthesis wikipedia.org |

| This compound | Methylmagnesium Chloride (MeMgCl) | THF, 0 °C | 1-(3-(Chloromethyl)phenyl)ethan-1-one | Weinreb Ketone Synthesis wikipedia.org |

| This compound | n-Butyllithium (n-BuLi) | THF, -78 °C | 1-(3-(Chloromethyl)phenyl)pentan-1-one | Weinreb Ketone Synthesis orientjchem.org |

Note: The reactions and conditions in this table are illustrative examples based on established principles of Weinreb amide chemistry.

Role As a Versatile Building Block in Complex Molecular Architectures

Construction of Heterocyclic Systems Utilizing Both Functional Groups

The strategic positioning of the Weinreb amide and the chloromethyl group in 3-(chloromethyl)-N-methoxy-N-methylbenzamide allows for the efficient construction of various heterocyclic systems, particularly fused ring structures. The ability of the Weinreb amide to act as an electrophilic precursor to a ketone, combined with the electrophilic nature of the benzylic chloride, provides a powerful platform for intramolecular cyclization reactions.

The intramolecular reaction between the two functional groups, or their derivatives, is a key strategy for synthesizing fused heterocyclic systems. A prominent example is the synthesis of isoindolinone derivatives. organic-chemistry.orgresearchgate.net While direct intramolecular cyclization of this compound itself is not extensively documented, analogous reactions with related ortho-substituted benzamides are well-established. organic-chemistry.org

For instance, the chloromethyl group can be displaced by a nucleophile, which can then participate in a cyclization reaction with the Weinreb amide. Alternatively, the Weinreb amide can be first reacted with an organometallic reagent to form a ketone. The resulting ketone can then undergo an intramolecular reaction with the chloromethyl group. A plausible synthetic route to an N-methoxy-N-methyl isoindolinone derivative is depicted below:

Plausible Reaction Scheme for Isoindolinone Synthesis

| Step | Reactant | Reagent | Product | Description |

| 1 | This compound | Grignard Reagent (R-MgBr) | Intermediate Ketone | The Grignard reagent attacks the Weinreb amide to form a stable chelated intermediate, which upon workup yields a ketone. |

| 2 | Intermediate Ketone | Base (e.g., NaH) | N-methoxy-N-methyl isoindolinone derivative | The base facilitates an intramolecular nucleophilic attack of the enolate of the newly formed ketone onto the benzylic chloride, leading to the fused isoindolinone ring system. |

This strategy highlights how the two functional groups can be sequentially manipulated to construct a fused bicyclic system, a common motif in many biologically active molecules. nih.govrsc.org

Annulation, the formation of a new ring onto an existing one, can be effectively achieved using this compound. The bifunctional nature of this compound allows it to act as a synthon for a benzene (B151609) ring with two reactive handles. One common annulation strategy involves the reaction of the Weinreb amide with an organometallic reagent, followed by an intramolecular cyclization involving the chloromethyl group.

Scaffold Derivatization for Library Synthesis

The presence of two distinct and orthogonally reactive functional groups makes this compound an excellent scaffold for the combinatorial synthesis of chemical libraries. nih.govmq.edu.au The differential reactivity of the Weinreb amide and the benzylic chloride allows for the systematic introduction of diverse substituents at two different points of the molecule.

For example, a library of compounds can be generated by first reacting the chloromethyl group with a variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce diversity at this position. Subsequently, the Weinreb amide can be reacted with a range of Grignard or organolithium reagents to introduce a second point of diversity. This approach allows for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity.

Illustrative Library Synthesis Scheme

| Scaffold | R1 (from Nu-H) | R2 (from R2-MgBr) | Potential Compound Class |

| This compound | -NR'R'' | -Alkyl | Amino-ketones |

| -SR' | -Aryl | Thio-ketones | |

| -OR' | -Heteroaryl | Alkoxy-ketones |

This systematic derivatization is a powerful tool in drug discovery and materials science for the exploration of structure-activity relationships. nih.gov

Preparation of Advanced Synthetic Intermediates

The reactivity of this compound allows for its conversion into a variety of advanced synthetic intermediates. These intermediates can then be used in more complex synthetic sequences. For example, the Weinreb amide can be reduced to an aldehyde, which can then participate in a range of subsequent reactions such as Wittig reactions, reductive aminations, or aldol (B89426) condensations. wikipedia.orgorientjchem.org

Simultaneously, the chloromethyl group can be transformed into other functional groups. For instance, it can be converted to an azide (B81097) for use in "click chemistry," a phosphonium (B103445) salt for Wittig reactions, or an organometallic species for cross-coupling reactions. mq.edu.au

Table of Potential Advanced Synthetic Intermediates

| Starting Material | Reagent(s) | Intermediate | Potential Subsequent Reactions |

| This compound | 1. DIBAL-H 2. PPh3 | 3-(triphenylphosphoniomethyl)benzaldehyde chloride | Wittig reaction |

| 1. NaN3 2. DIBAL-H | 3-(azidomethyl)benzaldehyde | Click chemistry, Reductive amination | |

| 1. R-MgBr 2. NaI | 3-(iodomethyl)acetophenone derivative | Finkelstein reaction, further nucleophilic substitution |

The ability to generate such a diverse array of functionalized intermediates from a single starting material underscores the value of this compound as a versatile building block in organic synthesis.

Computational and Theoretical Studies on 3 Chloromethyl N Methoxy N Methylbenzamide

Electronic Structure and Reactivity Predictions

This subsection would ideally explore the distribution of electrons within the molecule to predict its reactivity. Key parameters such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and partial atomic charges would be calculated using methods like Density Functional Theory (DFT). This information helps in identifying the most likely sites for electrophilic and nucleophilic attack. However, no specific studies detailing these electronic properties for 3-(chloromethyl)-N-methoxy-N-methylbenzamide are currently available.

Conformational Analysis and Molecular Dynamics

A conformational analysis would identify the most stable three-dimensional arrangements of the molecule. This is crucial as the conformation can significantly influence its chemical and biological activity. Molecular dynamics simulations could further provide insights into the compound's behavior and flexibility over time at different temperatures. Studies on related benzamide (B126) structures have utilized these methods to understand phenomena like polymorphism, but such analyses have not been published for the target compound. mdpi.comresearchgate.net

Reaction Mechanism Elucidation for Key Transformations

Theoretical studies are instrumental in mapping out the step-by-step pathways of chemical reactions involving a compound. This includes identifying transition states and calculating activation energies to understand reaction kinetics and feasibility. For this compound, this could involve studying its synthesis or its subsequent reactions. The absence of such computational studies in the literature means that the mechanisms of its key transformations have not been theoretically elucidated.

Spectroscopic Property Simulations for Structural Characterization

Computational methods can predict various spectroscopic data, such as NMR (¹H and ¹³C), IR, and Raman spectra. These simulations are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. While experimental spectra are available for similar compounds like 3-chloro-N-methoxy-N-methylbenzamide, simulated spectra for this compound are not found in the reviewed literature. chemicalbook.com

Future Research Directions and Emerging Applications

Development of Novel Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research into the synthesis of 3-(chloromethyl)-N-methoxy-N-methylbenzamide is likely to focus on the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic approaches often rely on traditional methods that may involve chlorinated solvents and stoichiometric activators. A shift towards greener alternatives could involve several key areas of investigation:

Catalytic Amidation: Exploring direct catalytic amidation of 3-(chloromethyl)benzoic acid with N,O-dimethylhydroxylamine. This would circumvent the need for stoichiometric activating agents like thionyl chloride or carbodiimides, which generate significant waste.

Aqueous-Phase Synthesis: Developing synthetic protocols that can be performed in water or other environmentally friendly solvents, thereby reducing the reliance on volatile organic compounds (VOCs).

Biocatalysis: Investigating the use of enzymes, such as lipases or specific amidases, to catalyze the formation of the amide bond. Biocatalysis offers the potential for high selectivity under mild reaction conditions.

A comparative overview of a traditional versus a potential green synthetic route is presented in Table 1.

Table 1: Comparison of Traditional and Potential Green Synthetic Routes

| Feature | Traditional Route | Potential Green Route |

|---|---|---|

| Starting Material | 3-(chloromethyl)benzoyl chloride | 3-(chloromethyl)benzoic acid |

| Amine Source | N,O-dimethylhydroxylamine hydrochloride | N,O-dimethylhydroxylamine |

| Solvent | Dichloromethane (B109758), Chloroform (B151607) | Water, Ethanol, or solvent-free |

| Activating Agent | Thionyl chloride, Oxalyl chloride | Catalytic (e.g., Boronic acid catalyst) or Enzymatic |

| Byproducts | HCl, SO2, CO, CO2 | Water |

Exploration of Unconventional Reactivity Patterns

The unique combination of a reactive chloromethyl group and a stable Weinreb amide functionality within the same molecule opens the door to exploring unconventional reactivity patterns. Future research could focus on leveraging this dual functionality to construct complex molecular architectures in novel ways.

Key areas for exploration include:

Intramolecular Cyclization Reactions: Designing conditions that promote intramolecular reactions between the chloromethyl group (or a derivative) and the Weinreb amide or the aromatic ring. This could lead to the synthesis of novel heterocyclic scaffolds.

Domino Reactions: Developing one-pot reaction sequences where an initial reaction at the chloromethyl group triggers a subsequent transformation involving the Weinreb amide, or vice versa.

Ortho-Functionalization: Investigating selective C-H activation at the positions ortho to the amide group, followed by trapping with various electrophiles, to create highly substituted benzamide (B126) derivatives.

Integration into Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The integration of the synthesis and reactions of this compound into flow chemistry systems is a promising avenue for future research.

Potential benefits and research directions include:

Safer Handling of Reagents: The use of hazardous reagents, such as those for chlorination or amidation, can be managed more safely in a closed-loop flow system.

Rapid Optimization: Flow chemistry allows for the rapid screening of reaction parameters (temperature, pressure, residence time, stoichiometry) to quickly identify optimal conditions.

Table 2: Potential Parameters for Flow Synthesis Optimization

| Parameter | Range | Purpose |

|---|---|---|

| Temperature | 25 - 150 °C | To increase reaction rate and overcome activation barriers. |

| Pressure | 1 - 10 bar | To allow for superheating of solvents. |

| Residence Time | 1 - 30 minutes | To control the extent of reaction. |

| Reagent Concentration | 0.1 - 1.0 M | To optimize reaction kinetics and throughput. |

Design of Next-Generation Synthetic Methodologies

Future research will likely focus on applying cutting-edge synthetic methodologies to the transformations of this compound, enabling the construction of previously inaccessible molecules.

Promising areas of investigation include:

Photoredox Catalysis: Utilizing visible light and a photocatalyst to generate radical intermediates from the chloromethyl group, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Transition-Metal-Catalyzed Cross-Coupling: Employing the chloromethyl group as an electrophilic handle in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents.

Electrosynthesis: Using electrochemical methods to mediate the synthesis or subsequent reactions of the compound, offering a green and highly controllable alternative to traditional redox chemistry.

Potential in Materials Science and Polymer Chemistry

Beyond its role as a synthetic intermediate, the structure of this compound suggests its potential as a building block in materials science and polymer chemistry. It is crucial to reiterate that these applications are purely in the materials domain and exclude any biological or pharmaceutical uses.

Potential non-biological applications to be explored include:

Monomer Synthesis: The chloromethyl group can be readily converted into other functional groups (e.g., vinyl, acrylate, epoxide), transforming the molecule into a functional monomer for polymerization. The resulting polymers would feature pendant N-methoxy-N-methylbenzamide groups, which could influence material properties or serve as sites for post-polymerization modification.

Functional Surface Modification: The reactive chloromethyl group could be used to covalently attach the molecule to the surface of various materials (e.g., silica, gold, carbon nanotubes), thereby modifying their surface properties, such as wettability or refractive index.

Component of Novel Resins: Incorporation of this molecule into thermosetting resins, such as epoxy or phenolic resins, could enhance their thermal stability or flame-retardant properties due to the presence of the aromatic ring and chlorine atom.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a versatile and valuable chemical entity.

Q & A

Q. What are the standard synthetic routes for 3-(chloromethyl)-N-methoxy-N-methylbenzamide, and how are intermediates characterized?

The compound is typically synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole). For example, analogous benzamide derivatives are prepared by reacting carboxylic acids with amines under controlled conditions (e.g., -50°C to prevent side reactions). Post-synthesis, intermediates are characterized using IR (to confirm amide bond formation), -NMR (to verify substituent positions), and elemental analysis (to validate purity) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- IR spectroscopy : Identifies the presence of amide C=O stretching (~1650–1700 cm) and C-Cl bonds (~550–750 cm).

- -NMR : Resolves methoxy (δ ~3.2–3.5 ppm) and N-methyl (δ ~3.0 ppm) groups, with aromatic protons in the δ 7.0–8.0 ppm range.

- X-ray crystallography : Provides definitive molecular geometry, as demonstrated for structurally similar N-aryl benzamides (e.g., bond angles and torsional conformations) .

Q. What solvent systems and pH conditions optimize the stability of this compound during fluorescence studies?

Fluorescence intensity is maximized at pH 5 and 25°C for related benzamides, with polar aprotic solvents (e.g., DMF) enhancing emission stability. Time-dependent studies show fluorescence remains stable for ≥24 hours under these conditions .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when synthesizing this compound?

Discrepancies often arise from variations in coupling reagent efficiency (e.g., DCC vs. EDCI) or temperature control . Systematic optimization using design of experiments (DoE) is recommended:

- Screen coupling reagents (e.g., DCC, EDCI, HATU) at temperatures ranging from -50°C to 25°C.

- Monitor by TLC or HPLC to identify side products (e.g., unreacted chloromethyl intermediates).

- Validate purity via -NMR or high-resolution mass spectrometry (HRMS) .

Q. What advanced strategies address challenges in crystallizing this compound for X-ray analysis?

Crystallization hurdles (e.g., low melting points, solvent inclusion) are mitigated by:

Q. How do substituent effects on the benzamide core influence bioactivity in drug discovery applications?

The chloromethyl group enhances electrophilicity, making the compound a candidate for covalent inhibitor design (e.g., targeting cysteine residues in enzymes). Computational modeling (e.g., DFT for electron density maps) and SAR studies reveal:

- Methoxy groups improve metabolic stability by reducing oxidative degradation.

- N-methylation minimizes hydrogen bonding, altering pharmacokinetic profiles. These insights are critical for optimizing lead compounds in medicinal chemistry .

Q. What methodologies validate the compound’s role in agrochemical research, such as herbicidal activity?

- In vitro enzyme assays : Test inhibition of acetolactate synthase (ALS), a target for herbicides.

- Greenhouse trials : Apply the compound at varying concentrations (e.g., 0.1–10 µM) to model weeds (e.g., Arabidopsis), monitoring growth inhibition over 14 days.

- Metabolite profiling : Use LC-MS to identify degradation products and environmental persistence .

Methodological Notes

- Fluorescence Quantification : Calibrate instruments with standard solutions (e.g., 0.1–10 mg/L) and calculate LOD/LOQ using ICH guidelines .

- Crystallographic Data Deposition : Submit structures to the Cambridge Crystallographic Data Centre (CCDC) for public access .

- Safety Protocols : Handle chloromethyl derivatives in fume hoods due to potential lachrymatory effects; use PPE and adhere to GHS hazard statements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.